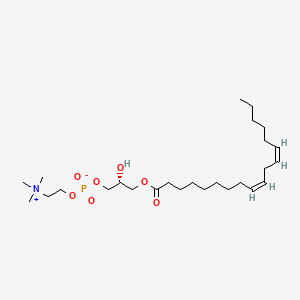

lysophosphatidylcholine 18:2

Description

1-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is a natural product found in Drosophila melanogaster, Vitis vinifera, and other organisms with data available.

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h9-10,12-13,25,28H,5-8,11,14-24H2,1-4H3/b10-9-,13-12-/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJFYYJXNPEZDW-FTJOPAKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334833 | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22252-07-9 | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58529WFZ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

lysophosphatidylcholine 18:2 biological function and pathways

An In-depth Technical Guide to Lysophosphatidylcholine (B164491) 18:2: Biological Functions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (LPC) 18:2, also known as linoleoyl-lysophosphatidylcholine, is a glycerophospholipid that plays a multifaceted role in cellular signaling, metabolism, and pathophysiology. As a significant component of biological membranes and lipoproteins, its dysregulation is implicated in a wide array of conditions, including cardiovascular diseases, cancer, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, biological functions, and signaling pathways of LPC 18:2. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and diagrams of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Lysophosphatidylcholine 18:2

Lysophosphatidylcholines (LPCs) are formed by the partial hydrolysis of phosphatidylcholines (PCs), resulting in a molecule with a single fatty acyl chain.[1][2] The specific fatty acid determines the LPC species; LPC 18:2 contains an 18-carbon chain with two double bonds (linoleic acid) typically at the sn-1 position.[1] LPC 18:2 is found in most tissues and is a major component of oxidized low-density lipoprotein (oxLDL).[3][4][5] It functions as an energy source, a membrane stabilizer, and a critical signaling molecule that can exert both pro- and anti-inflammatory effects depending on the biological context.[1][2][3] Its plasma levels have been identified as a potential biomarker for various conditions, including colorectal cancer, cardiovascular disease, and age-related decline.[6][7][8][9]

Biosynthesis and Metabolism of LPC 18:2

LPC 18:2 is generated and metabolized through several enzymatic pathways that regulate its concentration and biological activity.

-

Phospholipase A2 (PLA2): This is a primary route for LPC formation. PLA2 enzymes catalyze the hydrolysis of the fatty acid from the sn-2 position of phosphatidylcholine, yielding LPC and a free fatty acid.[1][10]

-

Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT, an enzyme secreted by the liver, transfers the fatty acid from the sn-2 position of PC to cholesterol. This reaction forms cholesteryl esters and LPC.[1]

-

Endothelial Lipase (B570770) (EL): This enzyme acts on high-density lipoprotein (HDL), generating prominent LPC species, including LPC 18:2.[11][12]

-

Metabolism by Autotaxin (ATX): LPC 18:2 serves as a substrate for autotaxin, a lysophospholipase D, which converts it into lysophosphatidic acid (LPA) 18:2.[4][13] LPA is another potent signaling lipid with its own set of receptors and biological functions.[13]

References

- 1. Human Metabolome Database: Showing metabocard for LysoPC(18:2/0:0) (HMDB0010386) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for LysoPC(0:0/18:2(9Z,12Z)) (HMDB0061700) [hmdb.ca]

- 3. Showing Compound 2-18:2(9Z,12Z)-lysophosphatidylcholine (FDB030316) - FooDB [foodb.ca]

- 4. 18:2 LysoPC-d9 - Echelon Biosciences [echelon-inc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Lysophospholipid-Related Diseases and PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelial lipase (EL) and EL-generated lysophosphatidylcholines promote IL-8 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

The Role of Lysophosphatidylcholine 18:2 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine (B164491) 18:2 (LPC 18:2), a specific molecular species of lysophosphatidylcholine containing the omega-6 fatty acid linoleic acid, has emerged as a critical signaling molecule and biomarker in the landscape of metabolic diseases. Historically viewed as a simple intermediate in phospholipid metabolism, a growing body of evidence now points to its intricate involvement in the pathophysiology of insulin (B600854) resistance, type 2 diabetes (T2D), obesity, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD). This technical guide provides a comprehensive overview of the current understanding of LPC 18:2's role in these conditions, detailing quantitative data from key studies, experimental methodologies for its analysis, and the signaling pathways through which it exerts its effects. A consistent finding across numerous studies is the inverse correlation between plasma LPC 18:2 levels and the risk and severity of metabolic disorders, positioning it as a potential therapeutic target and a valuable biomarker for early diagnosis and risk stratification.

LPC 18:2 in Metabolic Diseases: A Quantitative Overview

An inverse relationship between circulating levels of LPC 18:2 and various metabolic diseases is a recurring theme in lipidomic research. Lower plasma concentrations of LPC 18:2 are consistently associated with an increased risk and presence of obesity, insulin resistance, and type 2 diabetes.[1][2][3][4] This section summarizes key quantitative findings from human studies.

Table 1: Plasma LPC 18:2 Concentrations in Obesity

| Study Population | Condition | LPC 18:2 Concentration (µM) | Fold Change (Obese vs. Lean) | Reference |

| Human Adults | Lean | 34.5 ± 12.5 | - | [5] |

| Obese | Significantly Lower | Not Specified | [5] | |

| Human Adults | Lean | - | - | [1] |

| Obese | Significantly Lower | Not Specified | [1] | |

| Human Adiposomes | Lean | - | >4-fold higher in lean | [6] |

| Obese | - | - | [6] |

Table 2: Plasma LPC 18:2 in Type 2 Diabetes and Prediabetes

| Study Population | Condition | Key Findings | Reference |

| KORA cohort | Impaired Glucose Tolerance (IGT) | Significantly lower levels compared to normal glucose tolerance | [7] |

| Human Adults | Type 2 Diabetes | Negatively correlated with T2D | [8] |

| Human Adults | Type 2 Diabetes | Reduced levels in T2D patients | [9] |

| Malmö Diet and Cancer Cohort | Incident Type 2 Diabetes | Strong negative association with T2DM incidence | [10] |

Table 3: Plasma LPC 18:2 in Cardiovascular Disease

| Study Population | Condition | Key Findings | Reference |

| LURIC Study | Mortality in CAD patients | Associated with a protective effect | [11] |

| Multiple Cohort Studies | Coronary Heart Disease (CHD) | Inverse association with CHD | [12] |

| ADVANCE Trial | Cardiovascular Events in T2D | Included in a lipid panel predictive of cardiovascular events | [13] |

| Adolescents | CVD Risk Factors | Negatively associated with visceral fat and fasting triglycerides; positively with HDL-cholesterol | [14] |

Experimental Protocols for LPC 18:2 Analysis

Accurate quantification of LPC 18:2 is paramount for its study in metabolic diseases. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Plasma Lipid Extraction

A robust lipid extraction is the foundational step for accurate lipidomic analysis.

Method 1: Modified Bligh-Dyer Extraction

-

To 20 µL of EDTA plasma, add internal standards (e.g., LPC 13:0 and LPC 19:0).[15]

-

Add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Vortex thoroughly and incubate to ensure complete protein precipitation and lipid extraction.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform, 3:1 v/v, with 10 mmol/L ammonium (B1175870) acetate).[15]

Method 2: Methyl-tert-butyl ether (MTBE) Extraction

-

To 10 µL of plasma, add 225 µL of cold methanol containing internal standards.

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifuge at 14,000 rpm for 2 minutes.

-

Collect the upper organic phase.

-

Dry the extract using a centrifugal evaporator.

-

Reconstitute the dried lipids in a methanol/toluene (9:1, v/v) mixture.[16]

LC-MS/MS Quantification of LPC 18:2

-

Chromatographic Separation: Utilize a reversed-phase liquid chromatography (RPLC) system. A C18 column is commonly used to separate lipid species based on their hydrophobicity.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Precursor Ion Scanning: For the quantification of phosphocholine-containing lipids like LPC, a precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup) is highly specific and widely used.[15]

-

Quantification: Use a standard curve with known concentrations of LPC 18:2 and appropriate internal standards (e.g., odd-chain or deuterated LPCs) to calculate the absolute concentration in the samples.[17][18] Data processing often involves specialized software for peak integration and quantification.[15]

Signaling Pathways of LPC 18:2 in Metabolic Homeostasis

LPC 18:2 is not merely a passive bystander but an active signaling molecule. Its effects are mediated through direct interaction with receptors and through its conversion to other bioactive lipids.

The Autotaxin-LPA Pathway

A pivotal signaling axis involving LPC is its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin (ATX).[19][20][21] LPA is a potent signaling molecule that acts on a family of G protein-coupled receptors (LPARs), influencing a wide array of cellular processes relevant to metabolic diseases, including inflammation, cell proliferation, and fibrosis.[19][22] In conditions like obesity and NAFLD, increased ATX activity can lead to elevated LPA levels, contributing to insulin resistance and inflammation.[22][23]

G Protein-Coupled Receptor Signaling

LPC species, including LPC 18:2, can directly interact with and activate specific G protein-coupled receptors (GPCRs), such as G2A (GPR132) and GPR4.[24][25][26] This interaction can trigger downstream signaling cascades involving intracellular calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) like ERK.[26] These pathways are integral to cellular responses such as inflammation and immune cell migration, processes that are closely linked to the pathogenesis of metabolic diseases.

Phospholipase A2 and LPC 18:2 Production

The production of LPC 18:2 is primarily catalyzed by the action of phospholipase A2 (PLA2) enzymes, which hydrolyze the fatty acid at the sn-2 position of phosphatidylcholine (PC).[27] Different isoforms of PLA2 are implicated in various physiological and pathological processes. In the context of metabolic diseases, the activity of certain PLA2 isoforms can be dysregulated, leading to altered LPC 18:2 levels and contributing to inflammation and insulin resistance.

Conclusion and Future Directions

The evidence strongly indicates that LPC 18:2 is a key player in the complex network of metabolic regulation and disease. Its consistently lower levels in individuals with obesity, T2D, and CVD highlight its potential as a robust biomarker for risk assessment and disease monitoring. The signaling pathways involving LPC 18:2, particularly the ATX-LPA axis and GPCR interactions, offer promising avenues for therapeutic intervention.

Future research should focus on several key areas:

-

Standardization of Quantification: Establishing standardized, high-throughput methods for LPC 18:2 quantification will be crucial for its widespread clinical application.

-

Causality and Mechanistic Studies: While associations are strong, further research is needed to fully elucidate the causal role of LPC 18:2 in the development and progression of metabolic diseases.

-

Therapeutic Potential: Investigating strategies to modulate LPC 18:2 levels or its signaling pathways could lead to novel treatments for metabolic disorders. This could involve targeting enzymes like ATX or developing agonists for protective LPC receptors.

References

- 1. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes | PLOS One [journals.plos.org]

- 2. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss | PLOS One [journals.plos.org]

- 4. Lipidomic profiling reveals distinct differences in plasma lipid composition in overweight or obese adolescent students - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ec.bioscientifica.com [ec.bioscientifica.com]

- 8. ec.bioscientifica.com [ec.bioscientifica.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. journals.plos.org [journals.plos.org]

- 12. heart.bmj.com [heart.bmj.com]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. ovid.com [ovid.com]

- 16. agilent.com [agilent.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lysophosphatidic Acid Signaling in Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. Lysophosphatidic Acid Inhibits Insulin Signaling in Primary Rat Hepatocytes via the LPA3 Receptor Subtype and is Increased in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Graphviz [graphviz.org]

An In-depth Technical Guide on Lysophosphatidylcholine 18:2 Signaling and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine 18:2 (LPC 18:2), a prominent species of lysophospholipid, has emerged as a critical signaling molecule involved in a diverse array of physiological and pathophysiological processes. As a component of oxidized low-density lipoproteins (ox-LDL), it has been implicated in inflammatory diseases and atherosclerosis. However, recent research has unveiled its role as a ligand for several G protein-coupled receptors (GPCRs) and nuclear receptors, highlighting its potential as a therapeutic target and biomarker for various conditions, including metabolic disorders, inflammatory conditions, and cancer.

This technical guide provides a comprehensive overview of the current understanding of LPC 18:2 signaling and its interactions with key receptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of lipid signaling and leverage this knowledge for therapeutic innovation.

Core Concepts in LPC 18:2 Signaling

LPC 18:2 is produced from the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) enzymes. Its biological effects are primarily mediated through its interaction with specific cell surface and intracellular receptors, initiating downstream signaling cascades that modulate cellular function. The key receptors implicated in LPC 18:2 signaling include GPR119, GPR55, G2A, and PPARγ.

Receptor Interaction and Signaling Pathways

G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. While LPC 18:2 is a putative endogenous ligand for GPR119, quantitative data on its direct binding affinity is limited in the current literature. However, the activation of GPR119 by various LPC species is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in glucose homeostasis by promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2]

Signaling Pathway:

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is a widely expressed GPCR that couples to Gαq and Gα12/13 proteins. While lysophosphatidylinositols (LPIs) are considered its primary endogenous ligands, various LPC species have also been shown to activate GPR55.[3] Activation of GPR55 by LPCs can lead to the mobilization of intracellular calcium ([Ca2+]i) and the activation of the RhoA signaling pathway.[4][5] The potency of different LPC species at GPR55 appears to be acyl chain-dependent.

Signaling Pathway:

G2A (GPR132)

G2A is a proton-sensing GPCR that has also been implicated as a receptor for LPCs, although this remains a topic of debate with some conflicting reports.[6][7] Studies suggest that LPC can induce G2A-dependent signaling, including the activation of the Extracellular signal-regulated kinase (ERK) pathway and modulation of immune cell migration.[6] It has been proposed that LPC may regulate G2A signaling not by direct agonism but by altering the receptor's localization at the cell surface.[6]

Signaling Pathway:

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that acts as a transcription factor to regulate gene expression, particularly in lipid and glucose metabolism. While not a classical membrane receptor, some studies suggest that LPCs, including LPC 18:2, can modulate PPARγ activity.[8][9] This interaction may contribute to the anti-inflammatory and metabolic effects of LPCs. Direct binding and activation of PPARγ by LPCs can influence the transcription of target genes involved in adipogenesis, lipid storage, and insulin sensitivity.

Signaling Pathway:

Quantitative Data on LPC 18:2-Receptor Interactions

Quantitative data for the direct interaction of LPC 18:2 with its putative receptors are not extensively available in the public domain. Most studies have focused on other LPC species or synthetic ligands. The following table summarizes the available qualitative and semi-quantitative information.

| Receptor | Ligand | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| GPR119 | LPC 18:1 | NIT-1 cells | Insulin Secretion | - | Potentiates GSIS | [10] |

| Various LPCs | - | cAMP Accumulation | - | Increases cAMP | [1][2] | |

| GPR55 | 2-linoleoyl (18:2) LPI | HEK293 | MAP Kinase Activation | EC50 | ~30 nM | [11] |

| Various LPCs | PC-3 cells | Calcium Mobilization | - | Induces [Ca2+]i | [4] | |

| G2A | LPC | CHO cells | ERK Activation | - | Induces ERK activation | [6] |

| LPC | T lymphocytes, Macrophages | Cell Migration | - | Induces migration | [6] | |

| PPARγ | LPC 18:2 | - | - | - | Modulates activity | [8][9] |

GSIS: Glucose-Stimulated Insulin Secretion

Experimental Protocols

LPC 18:2 Extraction and Quantification by Mass Spectrometry

Objective: To extract and quantify LPC 18:2 from biological samples (e.g., plasma, cell lysates).

Methodology:

-

Lipid Extraction:

-

To a 20 µL plasma sample, add internal standards (e.g., LPC 17:0).

-

Perform a modified Bligh-Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a suitable column (e.g., C18) for chromatographic separation.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transition for LPC 18:2 (e.g., m/z 522.3 → 184.1).

-

Quantify the amount of LPC 18:2 by comparing its peak area to that of the internal standard.[12][13]

-

Workflow Diagram:

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of LPC 18:2 for a specific receptor (e.g., GPR119).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293-GPR119).

-

Harvest the cells and homogenize them in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-labeled synthetic agonist) to the membrane preparation.

-

Add increasing concentrations of unlabeled LPC 18:2.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of LPC 18:2.

-

Determine the IC50 value (the concentration of LPC 18:2 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

-

Workflow Diagram:

cAMP Accumulation Assay

Objective: To measure the effect of LPC 18:2 on intracellular cAMP levels, typically for Gαs-coupled receptors like GPR119.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells expressing the receptor of interest (e.g., HEK293-GPR119) in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of LPC 18:2 for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of LPC 18:2 on intracellular calcium levels, typically for Gαq-coupled receptors like GPR55.

Methodology:

-

Cell Loading:

-

Culture cells expressing the receptor of interest in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Add varying concentrations of LPC 18:2 to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

-

Plot the peak ΔF or ratio change against the log concentration of LPC 18:2 to determine the EC50 value.[4]

-

ERK Phosphorylation Western Blot

Objective: To assess the activation of the ERK signaling pathway by LPC 18:2.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells of interest and serum-starve them to reduce basal ERK activation.

-

Treat the cells with different concentrations of LPC 18:2 for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Normalization and Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the concentration of LPC 18:2 to assess the dose-dependent effect.[6]

-

Conclusion

LPC 18:2 is a multifaceted signaling lipid that exerts its biological effects through a network of receptors and downstream pathways. While significant progress has been made in identifying its key interacting partners, including GPR119, GPR55, G2A, and PPARγ, a comprehensive quantitative understanding of these interactions is still emerging. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate signaling mechanisms of LPC 18:2. A deeper understanding of the quantitative aspects of LPC 18:2 signaling will be crucial for the development of novel therapeutic strategies targeting this important class of bioactive lipids. Further research is warranted to elucidate the precise binding affinities and functional potencies of LPC 18:2 at its various receptors to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. Lysophospholipid-Related Diseases and PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Journal of Japanese Biochemical Society 90(5): 621-636 (2018) [seikagaku.jbsoc.or.jp]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. brieflands.com [brieflands.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

Lysophosphatidylcholine 18:2: A Potential Biomarker for Insulin Resistance

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Insulin (B600854) resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin. The identification of robust biomarkers for early detection and therapeutic monitoring of insulin resistance is a critical area of research. Emerging evidence from metabolomic and lipidomic studies has highlighted lysophosphatidylcholine (B164491) 18:2 (LPC 18:2), also known as linoleoyl-glycerophosphocholine, as a promising biomarker candidate. Consistently, lower circulating levels of LPC 18:2 have been associated with insulin resistance, impaired glucose tolerance, and an increased risk of developing type 2 diabetes.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of LPC 18:2 as a biomarker for insulin resistance, detailing its association with metabolic dysfunction, the underlying signaling pathways, and the experimental protocols for its measurement and the assessment of insulin sensitivity.

Association of LPC 18:2 with Insulin Resistance: Quantitative Data

Multiple cohort studies and clinical investigations have demonstrated a significant negative correlation between plasma concentrations of LPC 18:2 and various indices of insulin resistance. The following tables summarize the key quantitative findings from these studies.

Table 1: Association of Plasma LPC 18:2 Levels with Insulin Resistance and Type 2 Diabetes

| Study Population | Key Findings | Reference |

| European Prospective Investigation into Cancer and Nutrition (EPIC)-Potsdam cohort | Lower levels of LPC 18:2 were predictive of impaired glucose tolerance and type 2 diabetes.[4] | [4] |

| Cooperative Health Research in the Region of Augsburg (KORA) cohort | Identified LPC 18:2 as one of three metabolites with significantly altered levels in individuals with impaired glucose tolerance.[4] | [4] |

| Relationship between Insulin Sensitivity and Cardiovascular Disease (RISC) study | Linoleoyl-glycerophosphocholine (LPC 18:2) was a negative correlate of insulin sensitivity and a negative predictor of dysglycemia.[2][3] | [2][3] |

| Botnia Prospective Study | LPC 18:2 was a negative predictor of type 2 diabetes.[2][3] | [2][3] |

| Overweight/obese elderly adults in China | LPCs, including LPC 18:2, were negatively correlated with HOMA-IR.[9] | [9] |

| Latino adults without known diabetes | Plasma linoleoylglycerophosphocholine (LGPC) exhibited a significant negative correlation with glucose disposal in the hyperinsulinemic-euglycemic clamp.[10][11] | [10][11] |

| Obese and obese type 2 diabetic individuals | A generalized decrease in circulating LPC species, including LPC 18:2, was observed in states of obesity.[6][12][13] | [6][12][13] |

Table 2: Quantitative Measures of Association

| Study | Parameter | Value | Significance |

| EPIC-Potsdam Prospective Cohort Study | Hazard Ratio (HR) per 1 SD increase in LPC(18:2) for type 2 diabetes | 0.53 (95% CI 0.23–1.26) | Inverse association |

| RISC Study | Adjusted odds ratio per standard deviation of L-GPC for dysglycemia | 0.64 (95% CI 0.48–0.85) | Negative predictor |

| Botnia Prospective Study | Adjusted odds ratio per standard deviation of L-GPC for type 2 diabetes | 0.67 (95% CI 0.54–0.84) | Negative predictor |

| Perez-Matos et al. (2017) | Spearman correlation (r) of plasma LGPC with glucose disposal in clamp | -0.56 | P = 0.029 |

| Obese vs. Control Subjects (Barber et al., 2012) | Correlation of LPC 18:2 with BMI | -0.434 | <0.001 |

| Obese vs. Control Subjects (Barber et al., 2012) | Correlation of LPC 18:2 with CRP | -0.490 | <0.001 |

Potential Signaling Pathways of LPC 18:2 in Insulin Resistance

The precise mechanisms through which LPC 18:2 influences insulin sensitivity are still under investigation. However, several signaling pathways have been implicated.

Modulation of Inflammatory Signaling

Chronic low-grade inflammation is a well-established contributor to insulin resistance. Some studies suggest that LPCs can have both pro- and anti-inflammatory effects, which may depend on the specific fatty acid chain.[14][15] Lower levels of LPC 18:2 could potentially lead to a pro-inflammatory state that impairs insulin signaling.

JNK and IRS-1 Signaling Cascade

A key mechanism of insulin resistance involves the phosphorylation of insulin receptor substrate 1 (IRS-1) on serine residues, which inhibits its normal tyrosine phosphorylation and downstream signaling. The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of this inhibitory serine phosphorylation.[16] Some research suggests that certain lipids can activate JNK, leading to insulin resistance.[16][17] While direct evidence for LPC 18:2 is still emerging, it is plausible that fluctuations in its levels could modulate JNK activity and subsequently impact IRS-1 function and insulin sensitivity.[17][18]

References

- 1. testmenu.com [testmenu.com]

- 2. agilent.com [agilent.com]

- 3. Glucose clamp technique - Wikipedia [en.wikipedia.org]

- 4. Lysophospholipid acylation modulates plasma membrane lipid organization and insulin sensitivity in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Blood Metabolic Biomarkers of Diabetes Mellitus Type 2 in Aged Adults Determined by a UPLC-MS Metabolomic Approach [mdpi.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. dhm.com.au [dhm.com.au]

- 12. HOMA-IR Calculator - Kevin Forey MD [kevinforeymd.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Lysophosphatidylcholine as an effector of fatty acid-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

Physiological Concentrations of Lysophosphatidylcholine 18:2 in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of lysophosphatidylcholine (B164491) 18:2 (LPC 18:2) in plasma, detailed experimental protocols for its quantification, and an exploration of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the roles of LPC 18:2 in health and disease.

Data Presentation: Quantitative Levels of LPC 18:2 in Human Plasma

The concentration of LPC 18:2 in human plasma is a dynamically regulated parameter, with alterations observed in various physiological and pathological states. The following tables summarize the quantitative data from multiple studies, providing a comparative look at LPC 18:2 levels in healthy individuals and in the context of different diseases.

| Condition | Subject Group | LPC 18:2 Concentration (µM) | Reference |

| Healthy | Control Adults | 34.5 ± 12.5 | [1] |

| Healthy | Control Adults | 30.33 ± 10.3 | [2] |

| Healthy | Control | 50.5 ± 16.9 | [3] |

| Obesity | Obese Subjects | Lower than controls (specific value not provided) | [1] |

| Inflammatory Bowel Disease | Patients with active IBD | Reduced compared to healthy controls | [4] |

| Colorectal Cancer | CRC Patients | 25.7 ± 10.1 | [3][5] |

| Autoimmune Diseases | Patients with autoimmune diseases | Lower than healthy counterparts | [6] |

| Immune Checkpoint Blockade-related Adverse Events | Patients who develop severe irAEs | Selectively diminished in the blood | [6] |

| Polycystic Ovary Syndrome (Insulin Resistance) | IR PCOS patients | Significant decrease observed | [7] |

| Sepsis (non-COVID-19) | Sepsis Patients | Lower than healthy donors | [8] |

| Sepsis (COVID-19) | COVID-19 Sepsis Patients | Higher than non-COVID-19 sepsis patients, but lower than healthy donors | [8] |

Experimental Protocols: Quantification of LPC 18:2 in Plasma

The accurate quantification of LPC 18:2 in plasma is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. Below is a synthesized, detailed methodology based on established protocols.

Principle

This method involves the extraction of lipids from plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Quantification is typically achieved by comparing the signal of the endogenous LPC 18:2 to that of a known concentration of an internal standard.

Materials and Reagents

-

Plasma samples: Collected in EDTA- or citrate-containing tubes and stored at -80°C.

-

Internal Standard (IS): LPC 17:0 or another odd-chain LPC.

-

Solvents: Methanol (B129727), isopropanol (B130326), acetonitrile, chloroform, and water (all LC-MS grade).

-

Formic acid and ammonium (B1175870) formate: For modifying the mobile phase.

-

Microcentrifuge tubes and a refrigerated microcentrifuge.

-

Nitrogen evaporator or vacuum concentrator.

-

LC-MS/MS system: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation and Lipid Extraction)

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Aliquoting: In a microcentrifuge tube, add 50 µL of plasma.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.

-

Protein Precipitation: Add 200 µL of ice-cold methanol or isopropanol to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new microcentrifuge tube, avoiding the protein pellet.

-

Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used. Hydrophilic interaction liquid chromatography (HILIC) can also be employed for class separation of phospholipids.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The protonated molecule of LPC 18:2, [M+H]⁺, has a mass-to-charge ratio (m/z) of 522.3.

-

Product Ion: A characteristic fragment ion for phosphocholine-containing lipids is the phosphocholine (B91661) headgroup, which has an m/z of 184.1.

-

MRM Transition for LPC 18:2: 522.3 → 184.1.

-

MRM Transition for Internal Standard (e.g., LPC 17:0): 496.3 → 184.1.

Data Analysis and Quantification

-

The peak areas of the MRM transitions for LPC 18:2 and the internal standard are integrated.

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of LPC 18:2 and a fixed concentration of the internal standard.

-

The concentration of LPC 18:2 in the plasma samples is calculated based on the ratio of its peak area to that of the internal standard and by interpolation from the calibration curve.

Signaling Pathways and Experimental Workflows

LPC 18:2 is not merely a structural component of membranes but also a bioactive signaling molecule involved in a variety of cellular processes, particularly inflammation and immune regulation.

Autotaxin-LPA Pathway

A primary signaling pathway involving LPC is its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin (ATX). LPA is a potent signaling lipid that acts on its own set of G-protein coupled receptors to mediate a wide range of biological effects.

G-Protein Coupled Receptor (GPCR) Signaling

LPC species, including LPC 18:2, can directly interact with and activate specific G-protein coupled receptors, such as G2A (GPR132) and GPR4. This interaction initiates intracellular signaling cascades that can modulate cellular functions, including immune cell migration and inflammatory responses.

Experimental Workflow for LPC 18:2 Quantification

The following diagram outlines the typical workflow for the quantification of LPC 18:2 in plasma samples.

This guide provides a foundational understanding of the physiological concentrations of LPC 18:2 and the methodologies for its study. As research in the field of lipidomics continues to evolve, it is anticipated that the significance of LPC 18:2 in various biological processes will be further elucidated, potentially leading to novel diagnostic and therapeutic strategies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for LysoPC(0:0/18:2(9Z,12Z)) (HMDB0061700) [hmdb.ca]

- 5. medrxiv.org [medrxiv.org]

- 6. ahajournals.org [ahajournals.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ovid.com [ovid.com]

Whitepaper: The Emergence of Lysophosphatidylcholine 18:2 in Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Multiple Sclerosis (MS), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health burden. A common pathological thread weaving through these diverse conditions is the dysregulation of lipid metabolism and its profound impact on neuronal function, inflammation, and cellular homeostasis. Among the vast landscape of lipid molecules, lysophosphatidylcholines (LPCs) have garnered substantial attention. LPCs are glycerophospholipids containing a single acyl chain, formed primarily through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2).[1] They are not merely metabolic intermediates but potent signaling molecules involved in a myriad of cellular processes.[2]

This technical guide focuses specifically on Lysophosphatidylcholine 18:2 (LPC 18:2) , a species containing the polyunsaturated fatty acid linoleic acid. Emerging evidence points to significant alterations in LPC 18:2 levels across various neurodegenerative diseases, suggesting its potential as a diagnostic biomarker and a key player in disease pathogenesis. This document provides a comprehensive overview of the current understanding of LPC 18:2, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing its proposed signaling pathways.

Quantitative Alterations of LPC 18:2 in Neurodegenerative Diseases

Lipidomic profiling of patient-derived samples (plasma, serum, and cerebrospinal fluid [CSF]) and animal models has revealed distinct changes in LPC 18:2 concentrations. These quantitative alterations, while variable between diseases, underscore a consistent theme of dysregulated LPC metabolism.

| Disease | Sample Type | Change in LPC 18:2 Level | Key Findings & Significance |

| Alzheimer's Disease (AD) | Serum | Decreased | A study identified lower levels of LPC 18:2 in AD patients compared to healthy controls. The Receiver Operating Characteristic (ROC) curve analysis for LPC 18:2 yielded an Area Under the Curve (AUC) of 0.996, indicating its strong potential as a diagnostic biomarker.[1][3] |

| Plasma | Associated with P-tau181 | LPC 18:2 levels have been associated with plasma P-tau181, a key biomarker for AD pathology, particularly in APOE ε4 carriers.[4] Another study found associations in males between LPC 18:2 and AD endophenotypes.[5] | |

| Parkinson's Disease (PD) | Plasma | Increased (in females) | Integrative lipidomics of human plasma revealed that LPC 18:2 was among the LPC species found to be increased specifically in female PD patients.[6][7] |

| Multiple Sclerosis (MS) | Plasma | Decreased | In patients with sepsis-associated encephalopathy (SAE), a condition with neurological parallels to MS, plasma levels of LPC 18:2 were significantly decreased, potentially reflecting underlying inflammatory processes.[8] |

| CSF | Increased | In contrast to plasma findings in related conditions, a study on neuromyelitis optica spectrum disorder (NMOSD), often compared with MS, found that LPCs with polyunsaturated fatty acids, including 18:2, were higher in the CSF compared to MS patients and controls.[9] | |

| Amyotrophic Lateral Sclerosis (ALS) | CSF | Increased (in animal model) | In a mouse model of ALS, LPC 18:2 levels were found to be significantly higher in the CSF compared to wild-type mice.[10] |

| Serum | Associated with progression | Cholesterol esters containing the 18:2 fatty acid (ChE 18:2) were identified as significant markers of disease progression in ALS, highlighting the relevance of this specific acyl chain.[11] |

Signaling Pathways and Mechanisms of Action

LPC 18:2 exerts its biological effects through interaction with various cellular receptors and signaling cascades, contributing to neuroinflammation, demyelination, and neuronal dysfunction.

G-Protein Coupled Receptor (GPCR) Signaling

LPCs, including LPC 18:2, are known to be ligands for several G-protein coupled receptors. A key receptor implicated in LPC signaling is GPR55 .[12] Activation of GPR55 by LPC can trigger downstream signaling cascades involving Gq and G12/13 proteins. This leads to the activation of RhoA and subsequent mobilization of intracellular calcium (Ca2+), which can impact neurotransmitter release and other neuronal functions.[12][13][14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. Sex-Specific Metabolic Pathways Were Associated with Alzheimer’s Disease (AD) Endophenotypes in the European Medical Information Framework for AD Multimodal Biomarker Discovery Cohort [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. jnnp.bmj.com [jnnp.bmj.com]

- 10. d-nb.info [d-nb.info]

- 11. Multiple pathways of lipid dysregulation in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Lysophosphatidylcholine 18:2 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine 18:2 (LPC 18:2), a prominent species of lysophospholipid in circulation, is emerging as a critical modulator of cancer progression with a complex, context-dependent role. While decreased plasma levels of LPC 18:2 are consistently observed across various malignancies and are associated with poor prognosis, its direct functional impact on tumor biology is multifaceted. This technical guide synthesizes the current understanding of LPC 18:2's involvement in cancer, detailing its pro-tumorigenic and anti-tumorigenic functions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its effects. A key takeaway is the dual nature of LPC 18:2: its conversion to the potent mitogen lysophosphatidic acid (LPA) by autotaxin drives cancer progression, yet emerging evidence reveals direct anti-tumor and immunomodulatory properties of LPC 18:2 itself. This guide provides an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of targeting LPC 18:2 metabolism and signaling in oncology.

Introduction: The Enigma of LPC 18:2 in Cancer

Lysophosphatidylcholines (LPCs) are products of phosphatidylcholine hydrolysis and are key players in lipid metabolism and signaling.[1] LPC 18:2, containing the polyunsaturated fatty acid linoleic acid, is one of the most abundant LPC species in human plasma.[2] For years, a consistent clinical observation has been the significant reduction of circulating LPC 18:2 levels in patients with various cancers, including colorectal, lung, ovarian, and squamous cell carcinoma.[3][4][5] This has led to the proposition of LPC 18:2 as a potential biomarker for cancer diagnosis and prognosis.[3][6] In colorectal cancer patients, for instance, a reduction of around 50% in plasma LPC 18:2 levels has been reported.[2]

However, the functional implications of this altered LPC 18:2 landscape in the tumor microenvironment are far from simple. Is LPC 18:2 merely a consumed nutrient for rapidly proliferating cancer cells, or does it actively participate in signaling cascades that dictate tumor fate? This guide delves into the evidence that paints a picture of LPC 18:2 as a molecule with a dual personality, capable of both promoting and inhibiting cancer progression depending on the cellular and molecular context.

The Pro-Tumorigenic Axis: LPC 18:2 as a Precursor to LPA

The most well-characterized pro-tumorigenic role of LPC 18:2 is its function as a substrate for the enzyme autotaxin (ATX). ATX is a secreted lysophospholipase D that hydrolyzes LPCs, including LPC 18:2, to generate lysophosphatidic acid (LPA).[7] LPA is a potent, growth factor-like lipid mediator that signals through a family of G protein-coupled receptors (LPAR1-6) to elicit a wide range of cellular responses that are hallmarks of cancer progression.[8][9]

The Autotaxin-LPA Signaling Pathway

The ATX-LPA axis is a critical driver of tumorigenesis, promoting cell proliferation, migration, invasion, survival, and angiogenesis.[8] Cancer cells and stromal cells within the tumor microenvironment can secrete ATX, leading to elevated local concentrations of LPA.[10] This LPA then acts in an autocrine or paracrine manner on cancer cells, stimulating downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lipidomic profiling of human serum enables detection of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

The Dual Role of Lysophosphatidylcholine 18:2 in Cardiovascular Disease Pathogenesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine (LPC) 18:2, an endogenous lysophospholipid, has emerged as a significant, albeit complex, modulator in the pathogenesis of cardiovascular disease (CVD). While historically, elevated levels of total LPC have been associated with pro-atherogenic conditions, recent lipidomic studies have unveiled a more nuanced role for specific LPC species. This technical guide synthesizes the current understanding of LPC 18:2 in CVD, presenting quantitative data, detailed experimental protocols, and key signaling pathways. The evidence suggests a paradoxical role for LPC 18:2, with some studies indicating an inverse correlation between its plasma levels and cardiovascular risk, while others highlight its potential contribution to localized inflammatory processes within the atherosclerotic plaque. This guide provides a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting LPC 18:2 and its metabolic pathways in the context of cardiovascular disease.

Quantitative Data Summary

The concentration of LPC 18:2 in circulation and within atherosclerotic plaques is a critical parameter in understanding its role in cardiovascular disease. The following tables summarize key quantitative findings from various studies.

Table 1: Circulating Levels of LPC 18:2 in Cardiovascular Disease

| Condition | Sample Type | Change in LPC 18:2 Levels in Patients vs. Controls | Reference(s) |

| Metabolic Syndrome | HDL | ~20% lower in affected subjects | [1] |

| Coronary Heart Disease | HDL | No significant difference (in statin-treated patients) | [1] |

| Type 2 Diabetes | Plasma | Decreased | [1] |

| Atherosclerosis | Serum | Decreased | [2] |

| Acute Myocardial Infarction | Plasma | Lower levels associated with increased risk | [3] |

Table 2: LPC 18:2 Levels in Atherosclerotic Plaques

| Comparison | Change in LPC 18:2 Levels | Reference(s) |

| Atherosclerotic vs. Normal Aorta | Elevated | [4] |

| Atherosclerotic Plaque Tissue | Present and detectable | [5] |

Table 3: In Vitro Effects of LPC Species on Endothelial Cells

| LPC Species | Effect on Endothelial Cells | Quantitative Data | Reference(s) |

| LPC 18:2 | No effect on IL-8 mRNA expression in HAECs | - | [6] |

| LPC 16:0, 18:1, 20:4 | Promoted IL-8 mRNA and protein synthesis in HAECs | 2 to 5-fold increase in IL-8 mRNA | [6] |

| LPC 18:1 | Decreased NO bioavailability and attenuated acetylcholine-induced vasorelaxation | - |

Core Signaling Pathways Involving LPC 18:2 in Cardiovascular Disease

LPC 18:2, along with other LPC species, exerts its effects on the vasculature through complex signaling pathways in endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. These pathways collectively contribute to endothelial dysfunction, inflammation, and plaque progression.

Endothelial Cell Dysfunction

LPCs are known to impair endothelial function, a critical early event in atherosclerosis. They can reduce the bioavailability of nitric oxide (NO), a key anti-atherogenic molecule, and promote the expression of adhesion molecules, facilitating the recruitment of inflammatory cells to the vessel wall.

References

- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Lysophosphatidylcholine (LPC) 18:2 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (B164491) (LPC) 18:2, a glycerophospholipid containing a linoleic acid acyl chain, is an important bioactive lipid molecule in plasma. Alterations in the plasma levels of LPC 18:2 have been associated with various pathological conditions, including cardiovascular diseases, inflammation, and cancer.[1][2] Accurate and high-throughput quantification of LPC 18:2 in plasma is therefore crucial for clinical research and the development of novel diagnostic and therapeutic strategies. This application note provides a detailed protocol for the high-throughput quantification of LPC 18:2 in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

This method employs a rapid protein precipitation step for the extraction of lipids from plasma, followed by separation using reversed-phase liquid chromatography. The detection and quantification of LPC 18:2 and an internal standard are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the rapid and reliable measurement of LPC 18:2 in large batches of plasma samples.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the described method.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | <1 µmol/L | [3][4][5][6] |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/L | [7][8] |

| Linearity Range | 0.1 - 100 µmol/L | [3][4] |

| Within-run Precision (CV%) | 3 - 12% | [3][4][5][6] |

| Total Imprecision (CV%) | 12 - 25% | [3][4][5][6] |

Experimental Protocols

Materials and Reagents

-

Plasma samples (collected in EDTA- or citrate-containing tubes)

-

LPC 18:2 analytical standard

-

LPC 17:0 or other odd-chain LPC as internal standard (IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

-

Add 180 µL of cold methanol containing the internal standard (e.g., LPC 17:0 at 10 µM).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS System (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| LPC 18:2 | 522.3 | 184.1 | 25 |

| LPC 17:0 (IS) | 510.3 | 184.1 | 25 |

Data Analysis and Quantification

-

Peak areas for LPC 18:2 and the internal standard are integrated using the instrument's software.

-

A calibration curve is constructed by plotting the peak area ratio of LPC 18:2 to the internal standard against the concentration of the LPC 18:2 standards.

-

The concentration of LPC 18:2 in the plasma samples is determined from the calibration curve.

Visualizations

Caption: Experimental Workflow for LPC 18:2 Quantification.

Caption: LPC 18:2 Signaling Pathways.

Discussion

The presented LC-MS/MS method provides a high-throughput and reliable approach for the quantification of LPC 18:2 in plasma samples. The simple protein precipitation protocol minimizes sample preparation time and allows for the processing of a large number of samples in parallel. The use of a stable isotope-labeled or odd-chain internal standard ensures high accuracy and precision by correcting for variations in sample extraction and instrument response.

LPC 18:2 exerts its biological effects through multiple pathways. It can be converted by the enzyme autotaxin to lysophosphatidic acid (LPA) 18:2, which in turn activates specific G protein-coupled LPA receptors.[1][9][10][11][12] Additionally, LPC species, including LPC 18:2, can directly interact with other G protein-coupled receptors such as G2A, GPR4, and OGR1, initiating various intracellular signaling cascades.[3][4][13][14][15] These pathways are involved in regulating fundamental cellular processes, and their dysregulation is implicated in numerous diseases. The ability to accurately measure LPC 18:2 levels is therefore a critical tool for researchers investigating these pathological processes.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lysophosphatidylcholine (18:2) in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Lysophosphatidylcholines (LPCs) are a class of bioactive lipids involved in numerous physiological and pathological processes, including cell signaling, inflammation, and cell proliferation.[1] Specifically, lysophosphatidylcholine (B164491) 18:2 (LPC 18:2), an LPC species containing the linoleic acid acyl chain, has garnered significant interest as a potential biomarker. Altered levels of LPC 18:2 have been associated with various conditions, including pancreatic cancer and hepatitis C.[2][3] Consequently, the accurate and robust quantification of LPC 18:2 in biological matrices is crucial for clinical research and drug development. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of LPC 18:2 in human plasma.

Principle of the Method This method employs reversed-phase liquid chromatography for the separation of LPC 18:2 from other endogenous plasma components. Following chromatographic separation, the analyte is ionized using positive mode Electrospray Ionization (ESI). The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4] This technique involves selecting the protonated precursor ion of LPC 18:2 (m/z 520.3) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (m/z 184.1), which corresponds to the phosphocholine (B91661) headgroup, in the third quadrupole.[5] Quantification is achieved by comparing the peak area response of LPC 18:2 to that of a stable isotope-labeled or odd-chain internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (B52724), Isopropanol, Methanol (B129727), Water (all LC-MS grade)

-

Reagents: Ammonium formate, Formic acid (LC-MS grade)

-

Standards: Lysophosphatidylcholine 18:2 analytical standard, LPC 17:0 or d7-LPC 18:1 internal standard (IS).[5][6]

-

Biological Matrix: Human plasma (collected in EDTA-containing tubes)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting lipids from plasma while removing the bulk of protein content.

-

Thaw frozen human plasma samples on ice.

-

Aliquot 20 µL of plasma into a 1.5 mL microcentrifuge tube.[7][8]

-

Add 10 µL of the internal standard working solution (e.g., LPC 17:0 in methanol).

-

Add 300 µL of cold acetonitrile (or 1 mL of methanol containing 0.1% formic acid) to precipitate proteins.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

-

Inject the supernatant directly into the LC-MS/MS system.

Caption: Overview of the sample preparation and analysis workflow.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

|---|---|

| LC System | Nexera UHPLC or equivalent[7] |

| Column | Shim-pack Scepter C18, 2.1 x 100 mm, 1.9 µm[7] |

| Mobile Phase A | 20 mM Ammonium Formate in Water[7] |

| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v)[7] |

| Flow Rate | 0.3 mL/min[7] |

| Gradient | 50% B to 100% B over 18 min, hold 100% B for 7 min |

| Column Temp. | 40°C |

| Injection Vol. | 3 µL[7] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Setting |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Source Temp. | 400°C |

| Dwell Time | 1 msec[7] |

| Collision Gas | Argon |

Caption: Logical flow of the MRM analysis in the mass spectrometer.

MRM Transitions and Data Quantification

The MRM transitions are crucial for the selective detection of the target analyte and the internal standard.

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| LPC 18:2 | 520.3 | 184.1 | 21[5] |

| LPC 18:2 (sn-1 specific) | 520.3 | 104.1 | ~40 |

| IS (LPC 17:0) | 510.4 | 184.1 | ~21 |

Note: The product ion m/z 104.1 is characteristic of LPC species esterified at the sn-1 position and can be used for isomer-specific confirmation.[9] Collision energies should be optimized for the specific instrument used.

Quantification: A calibration curve is prepared using the LPC 18:2 analytical standard at various concentrations. The concentration of LPC 18:2 in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the linear regression of the calibration curve.[4]

Method Performance

The performance of the LC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity.

Table 4: Typical Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | < 1 µmol/L[8] |

| Within-Run Precision (CV%) | 3-12%[8] |

| Total Precision (CV%) | 12-25%[8] |

| Accuracy (Recovery %) | 85-115% |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantitative analysis of LPC 18:2 in human plasma. With a simple protein precipitation sample preparation protocol and a rapid analysis time, this method is well-suited for high-throughput applications in clinical research and biomarker discovery.[1] The high selectivity of MRM analysis ensures reliable data quality, which is essential for studies investigating the role of lysophosphatidylcholines in health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lipidomic profiling of human serum enables detection of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomics Portal - Methods [metabolomics.baker.edu.au]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. ovid.com [ovid.com]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

Application Note: Solid-Phase Extraction Protocol for Lysophosphatidylcholine 18:2

Audience: Researchers, scientists, and drug development professionals.

Introduction Lysophosphatidylcholine 18:2 (LPC 18:2) is a specific lysophospholipid that plays a significant role in cellular signaling and is increasingly recognized as a potential biomarker for various physiological and pathological conditions, including cancer and inflammatory diseases.[1] Accurate quantification of LPC 18:2 in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for clinical and research applications. However, its amphiphilic nature and the presence of interfering substances like proteins and salts make its extraction challenging.

Solid-Phase Extraction (SPE) offers a robust and selective alternative to traditional liquid-liquid extraction (LLE) methods.[2] SPE provides cleaner extracts, reduces matrix effects in subsequent analyses like liquid chromatography-mass spectrometry (LC-MS), minimizes solvent consumption, and is easily amenable to automation for high-throughput processing.[2][3] This document details a comprehensive protocol for the extraction of LPC 18:2 using reversed-phase SPE, which leverages hydrophobic interactions for effective isolation.